

Core Target Profile of Hdac-IN-38

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Compound of Interest

Compound Name: Hdac-IN-38

Cat. No.: B12411898

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Hdac-IN-38 is a potent inhibitor of multiple histone deacetylase isoforms.^[1] It demonstrates inhibitory activity in the micromolar range against several Class I and Class IIb HDACs.^[1] Specifically, it has been shown to target HDAC1, HDAC2, HDAC3, HDAC5, HDAC6, and HDAC8.^[1]

Quantitative Inhibitory Activity

The inhibitory potency of **Hdac-IN-38** against various HDAC isoforms has been quantified through the determination of IC₅₀ values. The following table summarizes the available data, providing a clear comparison of its activity across different isoforms.

HDAC Isoform	IC ₅₀ (μM)
HDAC1	3.82 ^[1]
HDAC2	6.62 ^[1]
HDAC3	2.86 ^[1]
HDAC5	6.27 ^[1]
HDAC6	1.27 ^[1]
HDAC8	0.533 ^[1]

This data is reported by MedchemExpress and is cited to be from Kaur N, et al. Protective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive impairment. Eur J Med Chem. 2020 Feb 1;187:111915.^[1]

Experimental Protocols

The detailed experimental protocol for the HDAC inhibition assays that yielded the IC₅₀ values for **Hdac-IN-38** is described in the primary literature by Kaur N, et al. While the full text of this specific publication is not directly accessible for reproduction here, a general methodology for such an assay is provided below for reference.

General Protocol for a Fluorometric HDAC Inhibition Assay

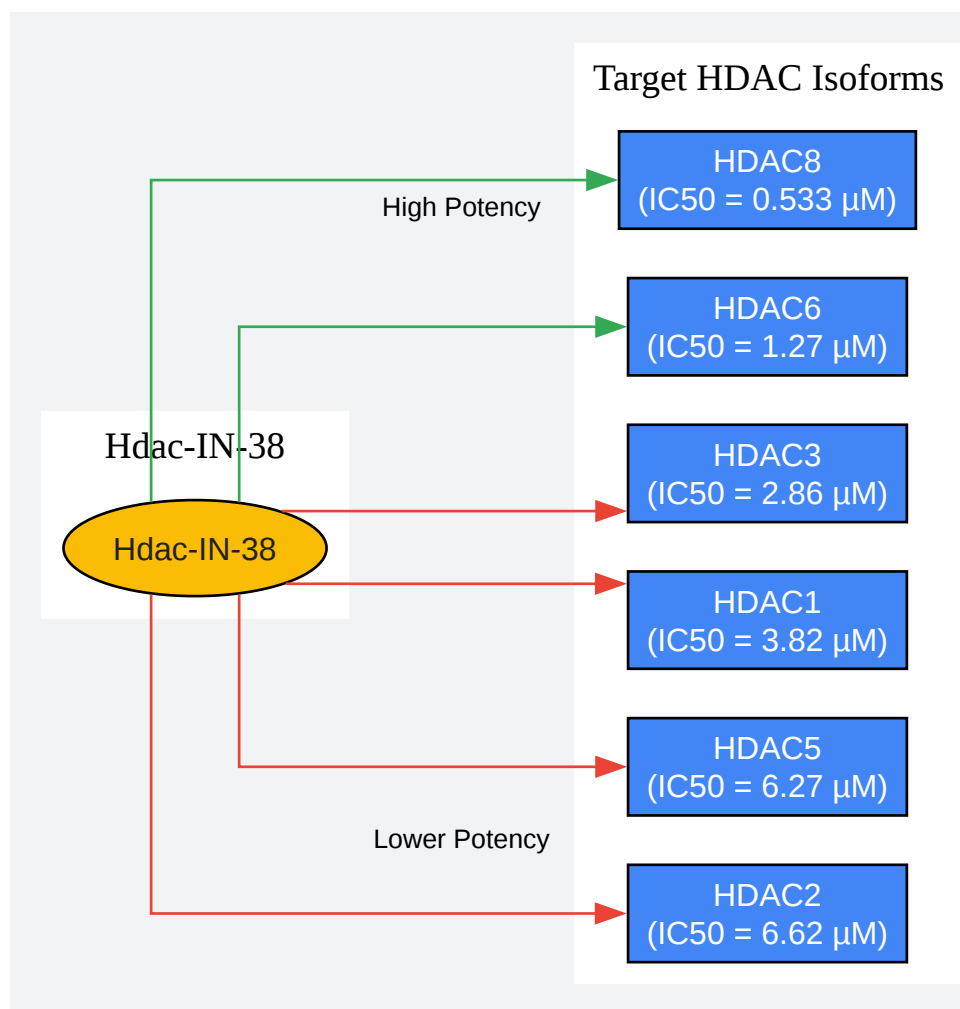
A typical in vitro assay to determine the IC₅₀ of an HDAC inhibitor involves the following steps:

- Reagents and Materials:
 - Recombinant human HDAC isoforms (HDAC1, 2, 3, 5, 6, 8)
 - Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
 - Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
 - Developer solution (e.g., containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
 - **Hdac-IN-38** (dissolved in a suitable solvent like DMSO)
 - 96-well black microplates
 - Fluorometric plate reader
- Assay Procedure:
 - A dilution series of **Hdac-IN-38** is prepared in the assay buffer.
 - The recombinant HDAC enzyme is added to the wells of the microplate containing the diluted inhibitor or vehicle control (DMSO).
 - The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

- The fluorogenic HDAC substrate is added to all wells to initiate the enzymatic reaction.
- The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.
- The developer solution is added to stop the deacetylation reaction and to cleave the deacetylated substrate, releasing the fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).
- The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
- Data Analysis:
 - The fluorescence intensity is proportional to the HDAC activity.
 - The percentage of inhibition for each concentration of **Hdac-IN-38** is calculated relative to the vehicle control.
 - The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response curve using non-linear regression analysis.

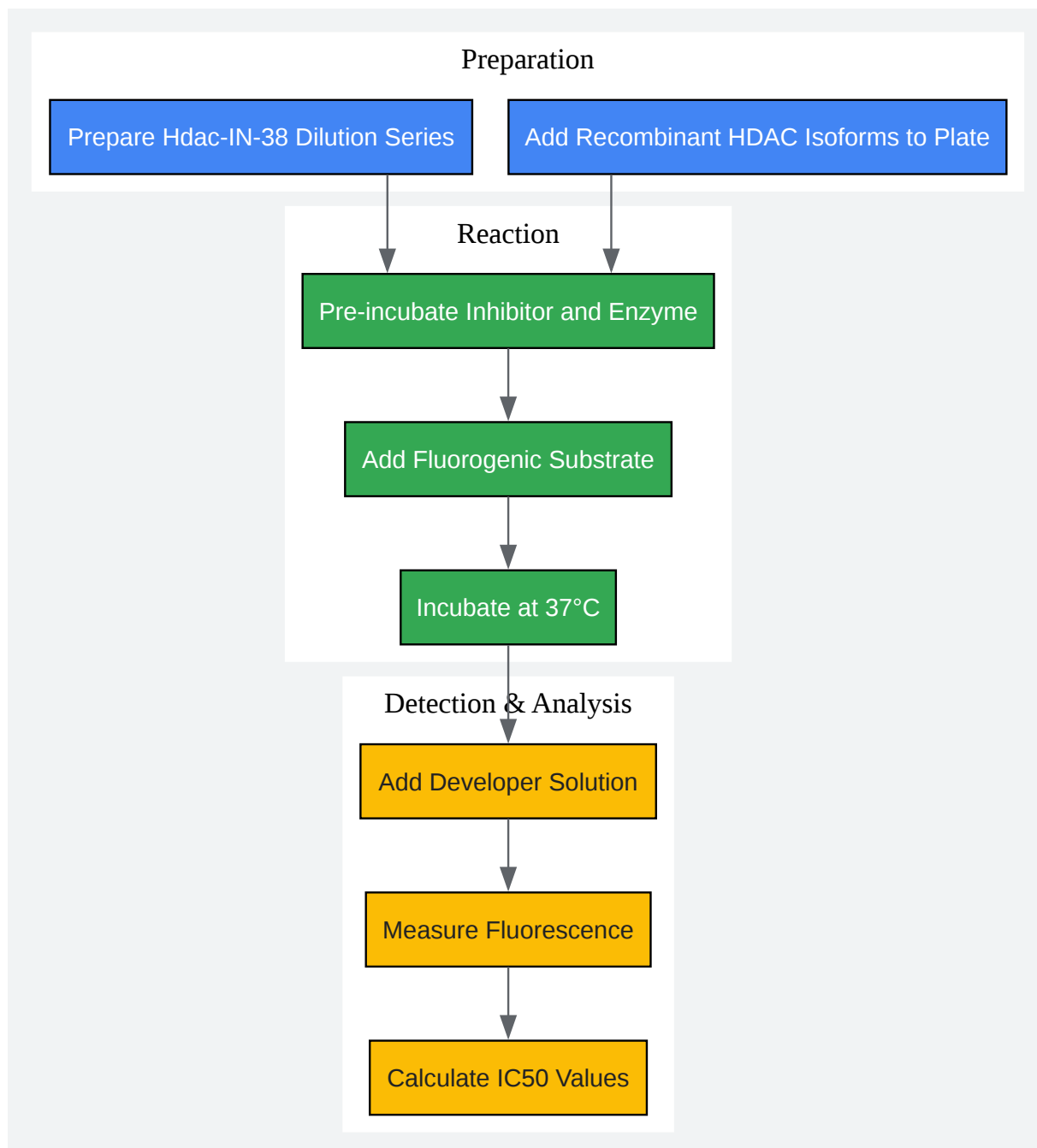
Visualizations

To further illustrate the target selectivity and a typical experimental workflow, the following diagrams are provided.



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Caption: Target selectivity profile of **Hdac-IN-38** against various HDAC isoforms.



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Caption: General experimental workflow for determining HDAC inhibitor potency.

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References

- 1. medchemexpress.com [medchemexpress.com]
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